molecular formula C21H28N4O B11020427 2-[(4-benzylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-[(4-benzylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B11020427
M. Wt: 352.5 g/mol
InChI Key: SHRXTGHZKRSSFK-UHFFFAOYSA-N
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Description

2-[(4-benzylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a benzyl group, linked to a hexahydrocycloheptapyridazinone core, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of 4-benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.

    Cyclization: The next step is the cyclization of the intermediate with appropriate reagents to form the hexahydrocycloheptapyridazinone core. This can be achieved through a series of condensation and cyclization reactions, often involving hydrazine derivatives and cyclic ketones.

    Final Coupling: The final step involves coupling the piperazine derivative with the cycloheptapyridazinone core under conditions that promote the formation of the desired product, such as using a suitable base and solvent system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-benzylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone or imine functionalities to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce secondary amines or alcohols.

Scientific Research Applications

2-[(4-benzylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperazine moiety.

    Biological Studies: The compound is used in studies exploring receptor binding and enzyme inhibition, providing insights into its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-[(4-benzylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one exerts its effects involves interaction with specific molecular targets:

    Receptor Binding: The compound may bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions.

    Enzyme Inhibition: It can inhibit certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-benzylpiperazine: A simpler analog with similar pharmacological properties.

    Cycloheptapyridazinone derivatives: Compounds with variations in the cycloheptapyridazinone core, offering different biological activities.

Uniqueness

2-[(4-benzylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is unique due to its combined structural features, which provide a distinct profile of biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H28N4O

Molecular Weight

352.5 g/mol

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C21H28N4O/c26-21-15-19-9-5-2-6-10-20(19)22-25(21)17-24-13-11-23(12-14-24)16-18-7-3-1-4-8-18/h1,3-4,7-8,15H,2,5-6,9-14,16-17H2

InChI Key

SHRXTGHZKRSSFK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CN3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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